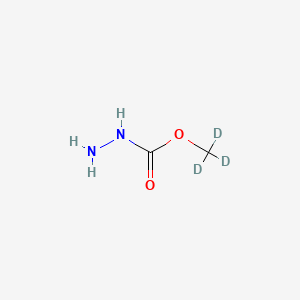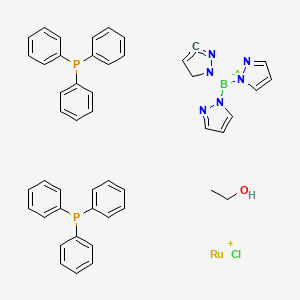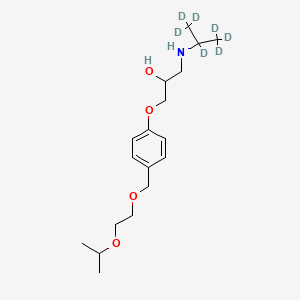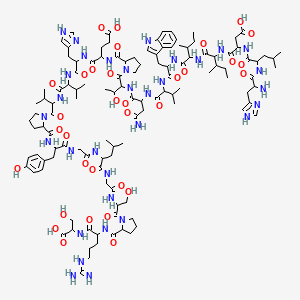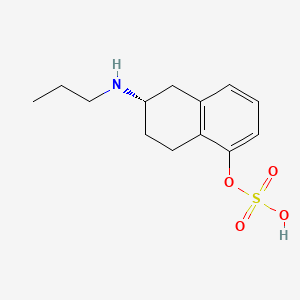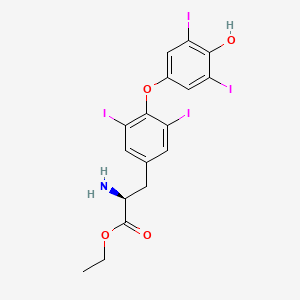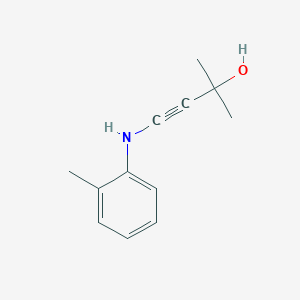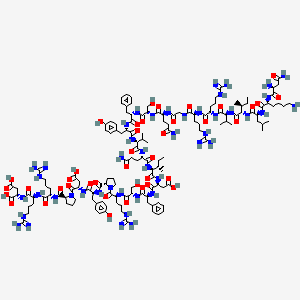
H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH
Übersicht
Beschreibung
H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH is a peptide fragment derived from Factor XIIIa, a transglutaminase enzyme that plays a crucial role in blood coagulation by catalyzing the cross-linking of fibrin. This fragment is composed of 26 amino acids with the sequence Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides with high fidelity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Oxidation of amino acid side chains, particularly methionine and cysteine residues.
Reduction: Reduction of disulfide bonds between cysteine residues.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments, oxidized or reduced forms of the peptide, and modified peptides with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH has several scientific research applications:
Inhibitor Studies: It inhibits the transglutaminase activity of Factor XIIIa, blocking the cross-linking of fibrin, fibronectin, and N,N′-dimethylcasein.
Biochemical Research: Used to study the role of Factor XIIIa in blood coagulation and fibrin stabilization.
Medical Research: Investigated for its potential therapeutic applications in conditions involving abnormal blood clotting.
Industrial Applications: Utilized in the development of diagnostic assays and as a standard in peptide synthesis.
Wirkmechanismus
H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH exerts its effects by inhibiting the transglutaminase activity of Factor XIIIa. This inhibition prevents the formation of intermolecular gamma-glutamyl-epsilon-lysyl bonds between fibrin and other proteins, thereby blocking the cross-linking process essential for stable clot formation . The molecular targets include the active site of Factor XIIIa, and the pathways involved are those related to blood coagulation and fibrin stabilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Factor XIIIa Fragment 1-71: Another peptide fragment derived from Factor XIIIa with different inhibitory properties.
Factor XIIIa Fragment 98-120: A peptide fragment that also inhibits Factor XIIIa but with varying efficacy.
D-dimer: A fibrin degradation product that serves as a marker for blood clot formation and breakdown.
Uniqueness
H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH is unique in its specific sequence and inhibitory activity against Factor XIIIa. Its ability to block the cross-linking of fibrin and other proteins makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H225N45O40/c1-11-75(9)113(135(224)179-97(66-108(198)199)126(215)175-94(62-78-30-17-14-18-31-78)125(214)183-100(70-190)129(218)173-91(37-25-57-164-144(158)159)137(226)188-58-26-39-103(188)132(221)178-95(63-79-40-44-81(192)45-41-79)124(213)180-98(67-109(200)201)138(227)189-59-27-38-102(189)131(220)170-87(35-23-55-162-142(154)155)117(206)169-86(34-22-54-161-141(152)153)120(209)181-99(139(228)229)68-110(202)203)186-122(211)90(49-51-105(148)195)172-133(222)111(73(5)6)184-128(217)96(64-80-42-46-82(193)47-43-80)176-123(212)93(61-77-28-15-13-16-29-77)177-130(219)101(71-191)182-121(210)89(48-50-104(147)194)166-107(197)69-165-116(205)84(33-21-53-160-140(150)151)168-118(207)88(36-24-56-163-143(156)157)171-134(223)112(74(7)8)185-136(225)114(76(10)12-2)187-127(216)92(60-72(3)4)174-119(208)85(32-19-20-52-145)167-115(204)83(146)65-106(149)196/h13-18,28-31,40-47,72-76,83-103,111-114,190-193H,11-12,19-27,32-39,48-71,145-146H2,1-10H3,(H2,147,194)(H2,148,195)(H2,149,196)(H,165,205)(H,166,197)(H,167,204)(H,168,207)(H,169,206)(H,170,220)(H,171,223)(H,172,222)(H,173,218)(H,174,208)(H,175,215)(H,176,212)(H,177,219)(H,178,221)(H,179,224)(H,180,213)(H,181,209)(H,182,210)(H,183,214)(H,184,217)(H,185,225)(H,186,211)(H,187,216)(H,198,199)(H,200,201)(H,202,203)(H,228,229)(H4,150,151,160)(H4,152,153,161)(H4,154,155,162)(H4,156,157,163)(H4,158,159,164)/t75-,76-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-,114-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSNLKCXZQMASK-SUYFAVNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H225N45O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745602 | |
| Record name | PUBCHEM_71308683 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3226.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158053-05-5 | |
| Record name | PUBCHEM_71308683 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


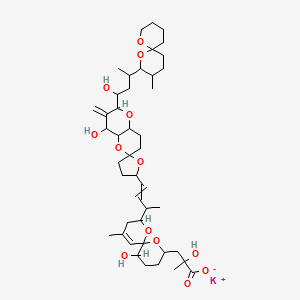
![Ethanone, 1-(1-cycloocten-1-yl)-, [R-(Z)]- (9CI)](/img/new.no-structure.jpg)
